molecular formula C4H9NO2 B12308104 D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid

D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid

Cat. No.: B12308104
M. Wt: 109.16 g/mol
InChI Key: QWCKQJZIFLGMSD-TZMQQGIWSA-N
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Description

D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid is a deuterated form of D-2-Aminobutyric Acid. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms at specific positions in the molecule. The molecular formula of this compound is C4H3D6NO2, and it has a molecular weight of 109.16 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid typically involves the deuteration of D-2-Aminobutyric Acid. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents . The reaction conditions often include elevated temperatures and the use of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle deuterated compounds and maintain the integrity of the isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to track its movement and transformation. The deuterium atoms provide a distinct signal in NMR and MS, enabling precise analysis of metabolic processes . The compound does not exert any specific pharmacological effects but serves as a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid is unique due to its specific deuterium labeling, which provides distinct advantages in analytical techniques. The presence of deuterium atoms enhances the stability and resolution of NMR and MS signals, making it a preferred choice for detailed molecular studies .

Properties

Molecular Formula

C4H9NO2

Molecular Weight

109.16 g/mol

IUPAC Name

(2R)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1/i1D3,2D2,3D

InChI Key

QWCKQJZIFLGMSD-TZMQQGIWSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N

Canonical SMILES

CCC(C(=O)O)N

Origin of Product

United States

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